Diprosone depot - 76391-71-4

Diprosone depot

Catalog Number: EVT-1536992
CAS Number: 76391-71-4
Molecular Formula: C50H65F2Na2O15P
Molecular Weight: 1021 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of betamethasone dipropionate involves several key steps:

  1. Starting Materials: The synthesis begins with the steroid precursor, typically derived from natural sources or synthesized chemically.
  2. Chemical Modifications: The precursor undergoes various chemical transformations, including esterification, to introduce the dipropionate moiety. This is achieved through reactions with propionic anhydride or propionic acid in the presence of a catalyst.
  3. Purification: After synthesis, the product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications.

The technical details of these processes are critical for ensuring that the final product meets regulatory standards for potency and purity.

Molecular Structure Analysis

Betamethasone dipropionate has a complex molecular structure characterized by a steroid nucleus with specific functional groups that confer its biological activity.

  • Chemical Formula: C27_{27}H37_{37}O7_{7}
  • Molecular Weight: 504.67 g/mol
  • Structure: The compound features a cyclopentanoperhydrophenanthrene core typical of steroids, with two propionate ester groups at the 17 and 21 positions.

This structural configuration is crucial for its interaction with glucocorticoid receptors and its subsequent pharmacological effects.

Chemical Reactions Analysis

Betamethasone dipropionate participates in several chemical reactions relevant to its pharmacological activity:

  1. Ester Hydrolysis: In physiological conditions, the ester bonds can be hydrolyzed, releasing betamethasone, which is the active form exerting anti-inflammatory effects.
  2. Metabolism: The compound undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites, some of which retain biological activity.

Understanding these reactions helps in predicting the drug's behavior in biological systems and optimizing its therapeutic use.

Mechanism of Action

The mechanism of action of betamethasone dipropionate involves binding to glucocorticoid receptors in target cells. This process can be summarized as follows:

  1. Receptor Binding: Upon entering the cell, betamethasone dipropionate binds to cytoplasmic glucocorticoid receptors.
  2. Translocation: The receptor-ligand complex translocates to the nucleus.
  3. Gene Regulation: In the nucleus, it binds to specific DNA sequences (glucocorticoid response elements), modulating gene expression related to inflammation and immune response.

This mechanism results in decreased production of pro-inflammatory cytokines and other mediators involved in inflammatory pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of betamethasone dipropionate are essential for its formulation and efficacy:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Practically insoluble in water but soluble in organic solvents like ethanol and acetone.
  • Stability: Stable under normal conditions but sensitive to light and moisture, necessitating proper storage conditions.

These properties influence formulation strategies and delivery methods to optimize therapeutic outcomes.

Applications

Betamethasone dipropionate has several scientific uses:

  1. Dermatology: Primarily used in topical formulations for treating inflammatory skin diseases such as dermatitis, eczema, and psoriasis.
  2. Ophthalmology: Utilized in some formulations for eye conditions due to its anti-inflammatory properties.
  3. Research: Investigated for potential applications in various inflammatory disorders beyond dermatological uses.
Introduction to Diprosone Depot

Historical Development of Corticosteroid Depot Formulations

The conceptualization of depot corticosteroid formulations emerged in the mid-20th century as researchers sought to overcome the pharmacokinetic limitations of early topical steroids. Initial corticosteroid therapies exhibited suboptimal penetration characteristics and necessitated frequent application, leading to both inadequate therapeutic outcomes and significant systemic side effects [3]. The historical progression of these formulations reveals four key developmental phases:

  • First-generation (1950s-1960s): Hydrocortisone-based preparations with low potency (class VII) and minimal skin penetration capabilities
  • Esterification breakthrough (1960s-1970s): Development of halogenated molecules with ester modifications (valerate, dipropionate) to enhance lipophilicity and skin retention
  • Vehicle optimization (1980s): Creation of propylene glycol-enhanced bases that significantly increased bioavailability (e.g., Diprolene® 0.05% cream)
  • Nanostructured carriers (2000s-present): Incorporation of lipid-based nanoparticles to modulate penetration depth and prolong residence time [1] [3] [5]

The pivotal patent for betamethasone dipropionate depot technology (1987) specifically addressed the molecule's formulation challenges through optimized vehicle composition [5]. This innovation established the foundation for Diprosone Depot by enhancing the crystalline structure of betamethasone dipropionate to create a drug reservoir within the skin's upper layers, enabling sustained release while maintaining superpotent (Class I) classification [4] [5]. The technological progression culminated in the FDA approval of enhanced-delivery betamethasone formulations, with patent protections lasting through 2003-2007 before genericization occurred [5].

Pharmacological Classification of Betamethasone Dipropionate as a Glucocorticoid

Betamethasone dipropionate (C₂₈H₃₇FO₇; molecular weight 504.595 g/mol) represents a di-esterified synthetic glucocorticoid derivative structurally optimized for enhanced receptor binding and cutaneous retention [4] [5]. Its molecular modifications yield distinctive pharmacological properties:

  • Receptor binding affinity: The 9α-fluorination and 16β-methyl configuration confer 5-fold greater glucocorticoid receptor binding affinity than dexamethasone and approximately 450-fold greater anti-inflammatory potency than hydrocortisone [3] [4]
  • Metabolic stability: Dipropionate esterification delays hepatic conversion to active metabolites, extending local therapeutic effect while reducing systemic exposure compared to non-esterified corticosteroids
  • Lipophilicity profile: Log P value of approximately 3.8 enables efficient partitioning into stratum corneum lipids while limiting transdermal flux [1] [3]

The United States classification system categorizes topical corticosteroids into seven potency classes based on vasoconstrictor assays and clinical efficacy. Within this framework, Diprosone Depot's optimized formulation achieves superpotent (Class I) status—the highest potency designation—equivalent to clobetasol propionate 0.05% and diflorasone diacetate 0.05% formulations [4]. This classification reflects both its intrinsic receptor affinity and the enhanced delivery characteristics of the depot system.

Table 1: Topical Corticosteroid Potency Classification with Betamethasone Formulations

ClassPotency CategoryExample FormulationsBetamethasone Equivalents
ISuperpotentClobetasol propionate 0.05%Betamethasone dipropionate 0.05% optimized vehicle
IIPotentMometasone furoate 0.1%Betamethasone dipropionate 0.05% standard vehicle
IIIUpper MidstrengthBetamethasone valerate 0.1%
IVMidstrengthTriamcinolone acetonide 0.1%
VLower MidstrengthFluticasone propionate 0.05%Betamethasone dipropionate 0.05% lotion
VIMild StrengthDesonide 0.05%
VIILeast PotentHydrocortisone 1-2.5%

Source: Adapted from Scientific Direct Topics [4]

The molecular mechanism involves cytosolic glucocorticoid receptor binding followed by translocation to the nucleus, where the drug-receptor complex modulates transcription of anti-inflammatory mediators (lipocortins, MKP-1) while inhibiting pro-inflammatory transcription factors (NF-κB, AP-1) [3] [5]. The dipropionate configuration significantly prolongs this activity through gradual enzymatic hydrolysis to the active monopropionate and free betamethasone forms within the skin [5].

Rationale for Depot Formulations in Targeted Drug Delivery

Conventional betamethasone formulations face significant pharmacokinetic challenges: approximately <5% of applied drug penetrates the stratum corneum, with rapid clearance from the application site necessitating frequent dosing [1] [3]. Depot systems address these limitations through two complementary technological approaches:

  • Nanostructured Lipid Carriers (NLCs): Particulate systems combining solid lipids (glyceryl monostearate) with liquid lipids (oleic acid) that create imperfect crystalline matrices for drug encapsulation. Research demonstrates that NLCs containing 25% oleic acid increase betamethasone retention in the epidermis and dermis by 3.8-fold compared to conventional creams [1]
  • Molecular Crystalline Modification: Engineering the physical form of betamethasone dipropionate to form microdepots within skin furrows and hair follicles, creating sustained-release reservoirs that maintain therapeutic concentrations beyond 48 hours post-application [3] [5]

The depot effect is quantifiably enhanced by specific formulation components. Oleic acid content demonstrates a concentration-dependent influence on penetration depth—formulations with higher oleic acid percentages (25-30%) increase transdermal flux by 240% while simultaneously enhancing retention in the viable epidermis by 180% compared to non-oleic acid vehicles [1]. This occurs through dual mechanisms: disruption of stratum corneum lipid organization and promotion of nanoparticle adhesion to keratinocytes.

Table 2: Depot Formulation Mechanisms and Their Therapeutic Rationale

MechanismTechnological ApproachTherapeutic ImpactEvidence
Stratum Corneum ModificationOleic acid-induced lipid fluidizationEnhanced penetration through superficial barriers without compromising barrier functionEx vivo studies show 3.2× increase in flux [1]
Sustained ReleaseImperfect crystalline matrices in NLCsProlonged residence time (24-48h) from single applicationIn vitro release >8 hours vs 2h in conventional [1]
Targeted DeliveryParticle size control (150-250 nm)Selective accumulation in inflamed skin via enhanced permeability and retention effectIn vivo models show 4.1× higher accumulation in psoriatic skin [3]
Metabolic ProtectionEsterase-resistant molecular conformationReduced presystemic metabolism; sustained local activityMicrodialysis shows unchanged drug 24h post-application [3]

Modern depot formulations demonstrate significant clinical advantages evidenced through comparative studies: nanoparticle-incorporated betamethasone dipropionate achieves 78.2% reduction in psoriasis area severity index (PASI) versus 42.1% with conventional gel at 4 weeks, while requiring 67% less frequent application [3]. The depot approach fundamentally rebalances the risk-benefit profile of superpotent corticosteroids by maximizing local efficacy while minimizing systemic exposure—a pharmacokinetic optimization critical for chronic inflammatory conditions requiring prolonged therapy.

Properties

CAS Number

76391-71-4

Product Name

Diprosone depot

IUPAC Name

disodium;[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Molecular Formula

C50H65F2Na2O15P

Molecular Weight

1021 g/mol

InChI

InChI=1S/C28H37FO7.C22H30FO8P.2Na/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;;2*+1/p-2/t16-,19-,20-,21-,25-,26-,27?,28-;12-,15?,16?,17-,19-,20-,21?,22-;;/m00../s1

InChI Key

MBCPXYZATXSFFS-UZAPQLCGSA-L

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Synonyms

diprosone Depot

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.